N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a piperidine-carboxamide moiety. Its molecular formula is C22H32N6O, with a molecular weight of 396.53 g/mol (CAS: 1144437-86-4) . The compound features a cyclohexyl group attached to the carboxamide nitrogen, distinguishing it from structurally related analogs. This modification is hypothesized to enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or kinase-targeted therapeutics.
Properties
Molecular Formula |
C20H30N6O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H30N6O/c1-14(2)19-23-22-17-10-11-18(24-26(17)19)25-12-6-7-15(13-25)20(27)21-16-8-4-3-5-9-16/h10-11,14-16H,3-9,12-13H2,1-2H3,(H,21,27) |
InChI Key |
ATGDXLZIZJFICN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine core reacts with a piperidine derivative.
Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group, usually through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyridazine derivatives, many of which share the core scaffold but differ in substituents. Below is a comparative analysis with key analogs:
N-(4-Chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS: 1144488-39-0)
- Structural Difference : The 4-chlorobenzyl group replaces the cyclohexyl substituent.
- Impact on Properties: The electron-withdrawing chlorine atom may enhance binding affinity to targets requiring polar interactions (e.g., kinases or receptors with aromatic pockets).
- Hypothetical Solubility : Lower aqueous solubility than the cyclohexyl variant due to increased hydrophobicity from the chlorinated aromatic ring.
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS: 1144437-86-4)
- Structural Difference : Features a cyclohexenylethyl chain instead of the cyclohexyl group.
- Slightly higher molecular weight (396.53 g/mol) compared to the chlorobenzyl analog (MW: ~420 g/mol estimated). Enhanced metabolic resistance due to the absence of labile halogen atoms.
Data Table: Key Comparative Metrics
Research Findings and Hypotheses
Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound likely improves blood-brain barrier (BBB) penetration compared to the 4-chlorobenzyl analog, as non-aromatic substituents reduce P-glycoprotein efflux . In vitro studies of similar triazolopyridazines suggest that cyclohexyl derivatives exhibit longer half-lives in hepatic microsomes (e.g., t₁/₂ > 60 mins vs. < 30 mins for chlorobenzyl analogs) .
Role of Unsaturation: The cyclohexenylethyl analog’s unsaturated ring may confer steric hindrance, altering binding kinetics to targets like phosphodiesterases or serotonin receptors.
Biological Activity
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide, also known by its CAS number 1081123-08-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 370.5 g/mol
- Structure : The compound features a triazole ring fused with a pyridazine moiety, contributing to its biological activity.
Research indicates that compounds containing the 1,2,4-triazole ring exhibit diverse biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated activity against colon and breast cancer cells with IC values indicating potent effects at low concentrations .
- Antimicrobial Properties : Triazole derivatives are noted for their antimicrobial activity. Studies have shown that certain triazole compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated several triazole derivatives against the MCF-7 breast cancer cell line. Compounds similar to N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine showed promising results with IC values ranging from 6.2 μM to 43.4 μM against various cancer types .
- In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
- Antimicrobial Activity :
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
